NBI-74330
Description
Overview of Chemokines and Chemokine Receptors in Physiological and Pathophysiological Contexts
In physiological settings, chemokines and their receptors are essential for processes such as immune surveillance, lymphocyte recirculation, and organ development. nih.govsinobiological.com They guide immune cells to secondary lymphoid organs for the initiation of adaptive immune responses and facilitate the homeostatic localization of cells in tissues like the bone marrow. biolegend.com
However, dysregulation of the chemokine system is heavily implicated in the pathogenesis of numerous diseases, including chronic inflammation, autoimmune disorders, infectious diseases, and cancer. sinobiological.comfrontiersin.orgfrontiersin.orgoup.com In these pathological states, chemokine gradients can drive the excessive accumulation of immune cells at sites of disease, contributing to tissue damage and exacerbating the condition. frontiersin.orgoup.comimrpress.com
The C-X-C Motif Chemokine Receptor 3 (CXCR3) in Immune Cell Trafficking and Inflammation
The C-X-C motif chemokine receptor 3 (CXCR3) is a prominent chemokine receptor that plays a central role in the generation of cellular inflammation. imrpress.com It is a transmembrane GPCR that selectively binds to a specific set of CXC chemokines. imrpress.comnih.gov
CXCR3 is primarily activated by three endogenous ligands: CXCL9 (also known as Monokine Induced by Gamma-interferon, MIG), CXCL10 (Interferon-gamma inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC). frontiersin.orgimrpress.comnih.govguidetopharmacology.orgnih.govprovidence.orgbiorxiv.org These chemokines are typically induced by interferon-gamma (IFN-γ) and are found at elevated levels in inflamed tissues. oup.comimrpress.comahajournals.orgoncotarget.com While all three ligands bind to CXCR3, studies suggest they may induce distinct intracellular signaling pathways, leading to potentially divergent cellular responses. providence.orgbiorxiv.orgmdpi.com For instance, CXCL11 has been shown to act as a β-arrestin-biased agonist at CXCR3 compared to CXCL9 and CXCL10. providence.orgbiorxiv.org
CXCR3 is predominantly expressed on activated T lymphocytes, particularly T helper 1 (Th1) cells and cytotoxic CD8+ T cells, which are key mediators of cell-mediated immunity. frontiersin.orgfrontiersin.orgimrpress.comnih.govguidetopharmacology.orgnih.govoncotarget.com Its expression is rapidly induced on naive T cells following activation. frontiersin.orgnih.gov Beyond T cells, CXCR3 is also found on other immune cell subsets, including natural killer (NK) cells, natural killer T (NKT) cells, B cells, and dendritic cells. frontiersin.orgimrpress.comnih.govnih.govoncotarget.com Notably, CXCR3 expression has also been detected on various non-immune cells, such as fibroblasts, endothelial cells, epithelial cells, astrocytes, and smooth muscle cells. imrpress.com
The expression of CXCR3 on T cells is tightly linked to their differentiation state, with high expression observed on effector and memory T cells. nih.govjci.org The transcription factor T-bet, which drives Th1 differentiation, directly promotes CXCR3 expression. imrpress.comnih.gov
The CXCR3-CXCL signaling axis plays a critical role in recruiting CXCR3-expressing immune cells to sites of inflammation. frontiersin.orgimrpress.comnih.gov In inflamed tissues, the increased production of CXCL9, CXCL10, and CXCL11 creates a chemotactic gradient that attracts CXCR3+ T cells and other leukocytes. imrpress.comnih.gov This influx of immune cells contributes to the inflammatory response, which is essential for pathogen elimination in the case of infections. imrpress.com
However, in chronic inflammatory conditions and autoimmune diseases, the persistent presence of inflammatory triggers leads to sustained production of CXCR3 ligands and continuous recruitment of CXCR3+ cells, perpetuating the inflammatory cycle. oup.comimrpress.com This contributes to tissue damage and disease progression in conditions such as autoimmune thyroid diseases, multiple sclerosis, and inflammatory bowel disease. frontiersin.orgoup.comimrpress.comnih.govoncotarget.com
The role of CXCR3 in disease pathogenesis is complex and can be context-dependent. For example, while CXCR3-mediated recruitment of effector T cells is crucial for clearing infections and controlling tumors, it also contributes to the inflammatory pathology in autoimmune disorders. sinobiological.comfrontiersin.orgoncotarget.com
Structure
3D Structure
Properties
IUPAC Name |
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGQUDUVGRCBS-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nbi 74330 As a Cxcr3 Antagonist
Mechanism of Action of this compound at CXCR3
This compound has been characterized through various in vitro and in vivo studies to elucidate its inhibitory mechanism at the CXCR3 receptor.
Noncompetitive Antagonism
Research indicates that this compound functions as a noncompetitive antagonist at the human CXCR3 receptor nih.govresearchgate.net. Noncompetitive antagonists bind to a site distinct from the orthosteric binding site where the natural ligands (CXCL9, CXCL10, CXCL11) bind, thereby inducing a conformational change that reduces the receptor's ability to be activated by the agonist, or preventing the agonist from binding effectively researchgate.netqmul.ac.uk. Studies have shown that this compound produces concentration-dependent rightward shifts of the CXCL11 dose-response curve without significantly altering the maximal response, a characteristic consistent with noncompetitive antagonism medchemexpress.com. This suggests that even at high concentrations of the natural ligand, this compound can still inhibit receptor activation.
Inverse Agonism Properties
In addition to its noncompetitive antagonistic properties, this compound has also been shown to act as an inverse agonist at CXCR3 nih.govresearchgate.net. Inverse agonists bind to the receptor and reduce its basal constitutive activity (activity in the absence of a ligand) researchgate.net. This property was demonstrated in studies using a constitutively active mutant of CXCR3 (CXCR3 N3.35A), where this compound acted as a full inverse agonist nih.govresearchgate.net. This suggests that this compound can not only block the effects of agonists but also suppress any signaling that occurs from the receptor in its resting state.
Binding Affinity and Ligand Inhibition Profile of this compound
This compound exhibits high affinity for the CXCR3 receptor and effectively inhibits the binding of its natural ligands.
Inhibition of CXCL10 and CXCL11 Binding to CXCR3
This compound potently inhibits the specific binding of radiolabeled CXCL10 and CXCL11 to CXCR3 receptors nih.govresearchgate.netmedchemexpress.com. Quantitative binding studies have determined the inhibition constants (Ki) for this compound.
Quantitative Binding Characterization
Studies using 125I-labeled CXCL10 and 125I-labeled CXCL11 have shown that this compound inhibits their specific binding to CXCR3 with low nanomolar Ki values nih.govresearchgate.netmedchemexpress.com. Specifically, this compound exhibits a Ki of 1.5 nM for inhibiting 125I-CXCL10 binding and a Ki of 3.2 nM for inhibiting 125I-CXCL11 binding nih.govresearchgate.netmedchemexpress.com. Another study reported a pKi of 8.13 for inhibiting 125I-CXCL10 binding, which corresponds to a Ki of approximately 7.4 nM rndsystems.comtocris.combio-techne.com. This compound has also been shown to be more potent than CXCL9 and CXCL10 at inhibiting 125I-CXCL11 binding to CXCR3-expressing cells medchemexpress.com.
Here is a summary of binding affinity data:
| Ligand | Inhibition Constant (Ki) | Reference |
| 125I-CXCL10 | 1.5 nM | nih.govresearchgate.netmedchemexpress.com |
| 125I-CXCL11 | 3.2 nM | nih.govresearchgate.netmedchemexpress.com |
| 125I-CXCL10 (pKi) | 8.13 (approx. 7.4 nM) | rndsystems.comtocris.combio-techne.com |
Functional Inhibition of CXCR3-Mediated Responses by this compound
Beyond inhibiting ligand binding, this compound effectively blocks downstream signaling and functional responses mediated by CXCR3 activation. These responses include calcium mobilization, GTPγS binding, and cellular chemotaxis.
This compound inhibits calcium mobilization induced by CXCL11 and CXCL10 with an IC50 value of 7 nM for both ligands when used at their EC80 concentrations researchgate.netmedchemexpress.com. It specifically inhibits CXCR3-mediated calcium mobilization medchemexpress.com.
The compound also dose-dependently inhibits CXCL11-induced [35S]GTPγS binding in membranes of cells endogenously expressing CXCR3, with an IC50 value of 5.5 nM researchgate.netmedchemexpress.com. This indicates that this compound interferes with the G protein coupling and activation that typically occurs upon CXCR3 stimulation.
Furthermore, this compound inhibits CXCL11-induced chemotaxis in CXCR3-expressing cells with an IC50 of 3.9 nM researchgate.netmedchemexpress.com. It has also been shown to inhibit the migration of PHA and IL-2 differentiated T cells with an IC50 of 6.6 nM caymanchem.com. Studies in animal models, such as a mouse model of peritonitis, have demonstrated that this compound can reduce peritoneal lymphocyte migration, indicating its ability to inhibit cell migration in vivo ahajournals.orgcaymanchem.com. This compound has also been shown to attenuate the migration of CD4+ T cells and macrophages in a peritonitis model, which was found to be entirely CXCR3 dependent in ex vivo migration studies ahajournals.org.
In the context of glioma cells expressing CXCR3, this compound attenuated the responses of these cells to CXCL9 and CXCL10 oup.comoup.com. It has also been shown to inhibit CXCL11-induced chemotaxis in human T cells and block CXCR3 internalization in murine cells stimulated with CXCR3 ligands researchgate.net.
Here is a summary of functional inhibition data:
| Functional Response | Ligand | IC50 (nM) | Reference |
| Calcium mobilization | CXCL11 | 7 | researchgate.netmedchemexpress.com |
| Calcium mobilization | CXCL10 | 7 | researchgate.netmedchemexpress.com |
| [35S]GTPγS binding | CXCL11 | 5.5 | researchgate.netmedchemexpress.com |
| Chemotaxis | CXCL11 | 3.9 | researchgate.netmedchemexpress.comcaymanchem.com |
| Chemotaxis (T cells) | CXCL11 | 6.6 | caymanchem.com |
Attenuation of Ligand-Induced Calcium Mobilization
One of the key signaling events downstream of chemokine receptor activation is the mobilization of intracellular calcium. This compound has been shown to specifically inhibit CXCR3-mediated calcium mobilization induced by its endogenous ligands, CXCL10 and CXCL11. rndsystems.comtocris.comresearchgate.netnih.govcenmed.commedchemexpress.comarctomsci.comambeed.cn
Studies using RBL cells or CXCR3-expressing CHO cells loaded with a calcium-sensitive dye demonstrated that this compound effectively blocks the increase in intracellular calcium levels triggered by CXCL10 and CXCL11. rndsystems.comtocris.comresearchgate.netcenmed.comarctomsci.com The potency of this compound in inhibiting calcium mobilization was quantified by its half-maximal inhibitory concentration (IC50). For both CXCL11 and CXCL10, used at their EC80 concentrations, this compound exhibited an IC50 value of approximately 7 nM. cenmed.commedchemexpress.comarctomsci.comambeed.cn
The inhibition of calcium mobilization by this compound is a direct indication of its ability to antagonize the functional activation of CXCR3 by its ligands.
Table 1: Inhibition of Ligand-Induced Calcium Mobilization by this compound
| Ligand | Cell Type | IC50 (nM) |
| CXCL11 | RBL cells / CXCR3-CHO cells | ~7 |
| CXCL10 | RBL cells / CXCR3-CHO cells | ~7 |
Modulation of G Protein Activation (GTPγS Binding)
CXCR3 is a G protein-coupled receptor (GPCR), and its activation leads to the exchange of GDP for GTP on the associated G proteins, a process that can be measured by the binding of the non-hydrolyzable GTP analog, [35S]GTPγS. This compound has been demonstrated to dose-dependently inhibit CXCL11-induced [35S]GTPγS binding in membranes of cells endogenously expressing CXCR3, such as H9 cells. researchgate.netnih.govcenmed.commedchemexpress.comarctomsci.com
The inhibition of [35S]GTPγS binding by this compound indicates that the antagonist interferes with the coupling and activation of G proteins downstream of CXCR3 engagement by its ligand. The IC50 value for this compound in inhibiting CXCL11-induced [35S]GTPγS binding in H9 cell membranes was reported to be approximately 5.5 nM. cenmed.commedchemexpress.comarctomsci.com This finding further supports the mechanism of this compound as a functional antagonist of CXCR3 signaling.
Table 2: Inhibition of CXCL11-Induced [35S]GTPγS Binding by this compound
| Cell Type | Ligand | IC50 (nM) |
| H9 cells | CXCL11 | ~5.5 |
Specificity of this compound for CXCR3 over Other Chemokine Receptors (e.g., CXCR4, CCR7)
A critical aspect of characterizing a pharmacological agent is determining its selectivity for its intended target. This compound has been shown to be highly selective for CXCR3. rndsystems.comtocris.comresearchgate.netnih.govnih.govcenmed.com Studies evaluating the effect of this compound on other chemokine receptors, such as CXCR4 and CCR7, have demonstrated a lack of significant activity. rndsystems.comtocris.comresearchgate.netnih.govresearchgate.net
In chemotaxis assays, this compound effectively inhibited cell migration induced by the CXCR3 ligand CXCL11 but showed no significant inhibition of chemotaxis induced by CXCL12 (a ligand for CXCR4) or CCL19 (a ligand for CCR7). rndsystems.comtocris.comresearchgate.netnih.govresearchgate.net Furthermore, this compound did not inhibit radioligand binding to a panel of non-chemokine G protein-coupled receptors, highlighting its specificity for the chemokine receptor family and, more specifically, for CXCR3. researchgate.netnih.gov
This selectivity profile is crucial for an antagonist intended to target CXCR3-mediated processes without affecting signaling pathways mediated by other chemokine receptors.
Table 3: Specificity of this compound Against Other Chemokine Receptors
| Receptor | Ligand | Effect of this compound (at inhibitory concentration for CXCR3) |
| CXCR3 | CXCL11 | Potent Inhibition of Chemotaxis |
| CXCR3 | CXCL10 | Potent Inhibition of Chemotaxis |
| CXCR4 | CXCL12 | No Significant Inhibition of Chemotaxis |
| CCR7 | CCL19 | No Significant Inhibition of Chemotaxis |
Comparative Analysis of this compound Action Across Species
Pharmacological characterization often involves evaluating the activity of a compound across different species to understand its potential translatability. While detailed comparative data across a wide range of species is not extensively provided in the immediate search results, there is evidence suggesting that this compound exhibits activity on both human and rodent CXCR3.
In vitro studies demonstrating the antagonism of human CXCR3 signaling have been discussed in the preceding sections, utilizing human cell lines like H9 cells or recombinant human CXCR3 expressed in CHO or RBL cells. researchgate.netnih.govcenmed.commedchemexpress.comarctomsci.com
Furthermore, in vivo studies have been conducted in mice, where this compound treatment has been shown to affect CXCR3-mediated processes, such as leukocyte migration and atherosclerotic plaque formation. arctomsci.comahajournals.orgoup.com The observation of pharmacological effects in mice suggests that this compound is capable of antagonizing murine CXCR3. One source indicates that this compound (also referred to in comparison with VUF10472) shows a relatively small difference in affinity between human and rodent CXCR3. core.ac.uk Activity has also been noted in studies involving grouper, where this compound inhibited effects related to CXCR3.2. tandfonline.com
These findings suggest that this compound's antagonistic activity on CXCR3 is not limited to a single species, indicating a degree of cross-species reactivity, particularly between human and rodent models, which are commonly used in preclinical research.
Preclinical Investigations of Nbi 74330 in Disease Models
Research in Immunological and Inflammatory Disease Models
Inflammation plays a critical role in the pathogenesis of several diseases. NBI-74330, as a CXCR3 antagonist, has been investigated for its ability to modulate inflammatory responses in relevant animal models. ahajournals.orgahajournals.orgresearchgate.netjst.go.jp
Atherosclerosis Research
Atherosclerosis is a chronic inflammatory disease characterized by the formation of plaques in the arteries. jst.go.jpnih.govmdpi.comoup.comresearchgate.net Immune cell infiltration, particularly of T cells and macrophages, is a key feature of atherosclerotic lesion development and progression. ahajournals.orgresearchgate.netjst.go.jpnih.govmdpi.comoup.comembopress.org
Preclinical studies utilizing mouse models of atherosclerosis have investigated the effect of this compound on the development and growth of atherosclerotic plaques. Treatment with this compound has been shown to significantly inhibit atherosclerotic lesion formation in LDL receptor-deficient mice fed a Western-type diet. ahajournals.orgahajournals.orgnih.gov This reduction in lesion size was observed in both the aortic valve leaflet area and the entire aorta. ahajournals.orgahajournals.orgnih.gov
Here is a summary of the impact on lesion formation:
| Study Model | Treatment | Effect on Atherosclerotic Lesion Formation | Source |
| LDL receptor-deficient mice | This compound | Significantly inhibited | ahajournals.orgahajournals.orgnih.gov |
This compound treatment has demonstrated an influence on T-cell populations in the context of atherosclerosis. Studies have reported that this compound treatment leads to a reduction in activated T cells in lymph nodes draining the aortic arch. ahajournals.orgahajournals.orgnih.gov Concurrently, these lymph nodes showed an enrichment in regulatory T cells (Tregs). ahajournals.orgahajournals.orgnih.gov Within the atherosclerotic plaques themselves, markers for regulatory T cells were enhanced after this compound treatment. ahajournals.orgahajournals.orgnih.gov This suggests that this compound may shift the balance between pro-atherogenic effector T cells and atheroprotective regulatory T cells. ahajournals.orgahajournals.orgembopress.org
Here is a summary of the modulation of T-cell subsets:
| Location | T-cell Subset | Effect of this compound Treatment | Source |
| Lymph nodes (aortic arch) | Activated T cells | Reduced | ahajournals.orgahajournals.orgnih.gov |
| Lymph nodes (aortic arch) | Regulatory T cells | Enriched | ahajournals.orgahajournals.orgnih.gov |
| Atherosclerotic plaques | Regulatory T cells | Markers enhanced | ahajournals.orgahajournals.orgnih.gov |
Neuropathic Pain Research
Neuropathic pain is a chronic pain state often resulting from nerve injury, characterized by hypersensitivity. mdpi.comnih.govmdpi.commdpi.commdpi.com Chemokines and their receptors, including CXCR3, have been implicated in the mechanisms underlying neuropathic pain. researchgate.netmdpi.comnih.govmdpi.commdpi.commdpi.comresearchgate.netuniroma1.itdovepress.com
Preclinical studies have investigated the effect of this compound on pain-related hypersensitivity in animal models of neuropathic pain. Intrathecal administration of this compound has been shown to attenuate both mechanical and thermal hypersensitivity in rats following chronic constriction injury of the sciatic nerve. mdpi.comnih.gov While both this compound and a CXCR2 antagonist showed analgesic activity, this compound was reported to be more effective at reducing mechanical hypersensitivity after repeated administration. mdpi.commdpi.com Studies suggest that this compound's effects in neuropathic pain models may involve influencing the levels of pronociceptive interleukins and chemokines in the spinal cord and dorsal root ganglia. mdpi.comnih.govmdpi.com
Here is a summary of the attenuation of pain-related hypersensitivity:
| Study Model | Treatment | Effect on Pain-Related Hypersensitivity | Source |
| Rat chronic constriction injury (sciatic nerve) | Intrathecal this compound (single/repeated) | Attenuated mechanical/thermal hypersensitivity | mdpi.comnih.gov |
Synergistic Effects with Opioid Analgesics
Research suggests that blocking CXCR3 with this compound could enhance the effectiveness of opioid analgesics, particularly in neuropathic pain models. Studies in chronic constriction injury (CCI) rat models have indicated that pharmacological blockade of CXCR3 by this compound reduces neuropathic pain and improves opioid effectiveness. nih.govmedchemexpress.com This potential synergy is based on the understanding that chemokines can contribute to opioid tolerance and reduced efficacy in chronic pain states. nih.govresearchgate.net
Influence on Chemokine and Cytokine Expression in Spinal Cord and Dorsal Root Ganglia
This compound has been shown to influence the expression of certain chemokines and cytokines in the spinal cord and dorsal root ganglia (DRG), key areas involved in pain processing. In a rat model of CCI-induced neuropathic pain, this compound reduced the levels of CXCL4, CXCL9, and CXCL10 in the spinal cord. caymanchem.comdovepress.com This aligns with the role of this compound as a CXCR3 antagonist, as CXCL9, CXCL10, and CXCL11 are primary ligands for CXCR3 and are often upregulated in inflammatory and neuropathic conditions. dovepress.comdovepress.commedchemexpress.com
Modulation of Glial Cell Activation in the Central Nervous System
Glial cell activation, particularly microglia and astrocytes, is a significant component of neuroinflammation and contributes to the development and maintenance of neuropathic pain. nih.govmdpi.com Preclinical studies with this compound have demonstrated its ability to modulate glial cell activation in the central nervous system (CNS). In a rat model of CCI, this compound reduced spinal cord microglial activation. medchemexpress.comcaymanchem.com Some findings also suggest it might increase astroglial cell activation, though the precise mechanisms and implications of this differential modulation warrant further investigation. medchemexpress.com
Interaction with Central Iron Overload and Hyperalgesia
Studies have explored the link between central iron overload, the CXCL10/CXCR3 pathway, and hyperalgesia in neuropathic pain. Research in a rat model of CCI indicated that spinal abnormal iron accumulation contributes to the regulation of the CXCL10 pathway in the pathogenesis of neuropathic pain. nih.gov Treatment with this compound prevented CCI-induced mechanical allodynia and thermal hyperalgesia, suggesting an interaction with this pathway. nih.gov Exogenous administration of CXCL10 elicited a hypernociceptive state and CXCR3 overexpression, which was reversed by an iron chelator, further supporting the interplay between iron overload, CXCL10/CXCR3 signaling, and pain. nih.gov
Arthritis Research (e.g., Collagen-Induced Arthritis)
This compound has been investigated in models of inflammatory arthritis, such as collagen-induced arthritis (CIA) in mice.
Mitigation of Joint Inflammation
Studies in DBA/1J mice with CIA have shown that this compound treatment can mitigate joint inflammation. larvol.comresearchgate.netnih.gov Compared to vehicle-treated mice, this compound significantly decreased the severity of arthritic scores and improved the histological picture of inflammatory lesions. researchgate.netnih.gov This antiarthritic effect is attributed, at least in part, to its activity as a CXCR3 antagonist, interfering with immune cell migration and inflammatory processes in the joints. researchgate.netresearchgate.net
Effects on T-helper Cell Subsets (Th1, Th17, Th22)
This compound has demonstrated effects on the populations and activity of various T-helper cell subsets implicated in the pathogenesis of arthritis. In the CIA mouse model, this compound treatment led to a decrease in the percentages of CD4+ T cells expressing markers associated with Th1 (IFN-γ, TNF-α, T-bet, STAT4, Notch-3, RANKL), Th17 (IL-21, IL-17A, STAT3, RORγt), and Th22 (IL-22) subsets in splenic CD4+ and CXCR3+ T-cells. researchgate.netnih.gov Furthermore, this compound treatment downregulated the mRNA levels of key markers for these subsets in knee tissues, including IFN-γ, TNF-α, T-bet, RANKL, IL-17A, RORγt, and IL-22. researchgate.netnih.gov Serum levels of IFN-γ, TNF-α, and IL-17A were also significantly lower in this compound-treated mice. researchgate.netnih.gov
Table 1: Effects of this compound on T-helper Cell Subset Markers in CIA Mice
| Marker | T-helper Subset | Effect of this compound Treatment (CIA Mice) | Source |
| IFN-γ | Th1 | Decreased percentage (CD4+, CXCR3+) | researchgate.netnih.gov |
| TNF-α | Th1 | Decreased percentage (CD4+, CXCR3+) | researchgate.netnih.gov |
| T-bet | Th1 | Decreased percentage (CD4+, CXCR3+) | researchgate.netnih.gov |
| STAT4 | Th1 | Decreased percentage (CD4+, CXCR3+) | researchgate.netnih.gov |
| Notch-3 | Th1 | Decreased percentage (CD4+, CXCR3+) | researchgate.netnih.gov |
| RANKL | Th1 | Decreased percentage (CD4+) | researchgate.netnih.gov |
| IL-21 | Th17 | Decreased percentage (CD4+) | researchgate.netnih.gov |
| IL-17A | Th17 | Decreased percentage (CD4+) | researchgate.netnih.gov |
| STAT3 | Th17 | Decreased percentage (CD4+) | researchgate.netnih.gov |
| RORγt | Th17 | Decreased percentage (CD4+) | researchgate.netnih.gov |
| IL-22 | Th22 | Decreased percentage (CD4+) | researchgate.netnih.gov |
Table 2: Effects of this compound on mRNA Levels in Knee Tissues of CIA Mice
| mRNA Level | T-helper Subset Marker | Effect of this compound Treatment (Knee Tissues) | Source |
| IFN-γ | Th1 | Downregulated | researchgate.netnih.gov |
| TNF-α | Th1 | Downregulated | researchgate.netnih.gov |
| T-bet | Th1 | Downregulated | researchgate.netnih.gov |
| RANKL | Th1 | Downregulated | researchgate.netnih.gov |
| IL-17A | Th17 | Downregulated | researchgate.netnih.gov |
| RORγt | Th17 | Downregulated | researchgate.netnih.gov |
| IL-22 | Th22 | Downregulated | researchgate.netnih.gov |
Table 3: Effects of this compound on Serum Cytokine Levels in CIA Mice
| Cytokine | Effect of this compound Treatment (Serum) | Source |
| IFN-γ | Significantly lower | researchgate.netnih.gov |
| TNF-α | Significantly lower | researchgate.netnih.gov |
| IL-17A | Significantly lower | researchgate.netnih.gov |
Peritonitis Models: Reduction of Lymphocyte Migration
In preclinical studies using a thioglycollate-induced peritonitis model in female LDLr-/- mice, this compound demonstrated the capacity to reduce cell migration to a site of inflammation in vivo ahajournals.org. Daily treatment with this compound resulted in a 56% reduction in total leukocyte migration to the peritoneal cavity ahajournals.org. This observed reduction in total cell migration was attributed to a decrease in the number of CD4+ T cells and macrophages migrating to the peritoneal cavity ahajournals.orgnih.gov. Ex vivo migration studies using peritoneal cells isolated from mice treated with this compound showed that these cells were not responsive to CXCL10, a CXCR3 ligand, while still capable of migrating in response to an FMLP stimulus, indicating a selective blockage of CXCR3 by this compound ahajournals.org.
| Cell Type | Migration Reduction (%) in Peritonitis Model (this compound Treatment) |
| Total Leukocytes | 56 |
| CD4+ T Cells | Reduced |
| Macrophages | Reduced |
Pulmonary Fibrosis Research: Indirect Modulation of Macrophage Polarization via CXCL11
Research in pulmonary fibrosis (PF) has highlighted the role of macrophage plasticity in the fibrogenic process, with an accumulation of M2 macrophages correlating with PF progression nih.gov. While this compound's direct effect on macrophage polarization is not explicitly detailed in the provided search results, studies on CXCL11, a CXCR3 ligand, offer insights into a potential indirect modulation pathway. CXCL11 has been identified as an M1-specific chemokine capable of driving M1 macrophage polarization and alleviating PF in a murine model nih.gov. Administration of recombinant CXCL11 effectively improved fibrosis and reduced M2 macrophages in vivo nih.gov. Mechanistic in vitro studies revealed that CXCL11 reprogrammed macrophages from M2 to M1 through the activation of pERK, pAKT, and p65 signaling nih.gov. Given that this compound is a potent antagonist of CXCR3, the receptor for CXCL11 guidetopharmacology.orgmedchemexpress.com, it is plausible that this compound could indirectly influence macrophage polarization by blocking the effects of CXCL11, although the precise outcome (e.g., promoting M2 or inhibiting M1 polarization) would require specific investigation.
Allergic Contact Dermatitis and Psoriasis Research
CXCR3 antagonists, including this compound, are being explored as potential therapeutic agents for inflammatory skin conditions like allergic contact dermatitis (ACD) and psoriasis mdpi.com. These conditions involve the migration of inflammatory cells to affected skin, a process mediated by CXCR3 signaling mdpi.com. Preclinical studies have shown encouraging outcomes for CXCR3 antagonists in this context mdpi.com. Psoriasis is considered a T-cell-mediated disease involving abnormal activation of Th1 and Th17 cells, which produce proinflammatory cytokines mdpi.com. ACD is also linked to T cells, primarily through the production of Th1 or Th17 cytokines, and involves the accumulation of CD8+ and CD4+ T cells in inflamed skin mdpi.complos.org. While the search results indicate that this compound has been evaluated in preclinical studies for these conditions mdpi.com, specific detailed findings on this compound's effects in ACD and psoriasis models, such as data tables on inflammatory markers or cell infiltration, are not extensively provided. One study mentions that this compound reduced arthritis severity in a mouse model of collagen-induced arthritis, which shares some immunological features with psoriasis, by decreasing CD4+IFNγ+ and CXCR3+IFNγ+ cells imrpress.com.
Research in Cancer Models
Glioblastoma Multiforme (GBM) Progression Research
Glioblastoma multiforme (GBM) is an aggressive primary brain tumor with poor prognosis nih.govnih.gov. Research has investigated the role of CXCR3 in GBM progression, suggesting it as a potential therapeutic target nih.govnih.gov. Studies using the GL261 murine model of malignant glioma have examined the effects of CXCR3 antagonism with this compound nih.govnih.gov.
Direct Anti-Glioma Effects
This compound has been shown to exert an antitumor progression effect in glioma models nih.gov. This effect appears not to be dependent on host expression of CXCR3, supporting a role for the receptor directly on glioma cells nih.gov. Studies have confirmed the expression of CXCR3 on murine GL261 cells and several grade IV human glioma cell lines, including A172, T98G, U87, U118, and U138 nih.govnih.govsemanticscholar.org. When cultured as gliomaspheres, these cell lines showed increased CXCR3 expression nih.govnih.gov.
Influence on Glioma Cell Growth
Functional characterization of tumor-expressed CXCR3 revealed its role in promoting glioma proliferation nih.gov. CXCL9 or CXCL10, ligands for CXCR3, induced in vitro glioma cell growth in GL261 and U87 gliomaspheres and inhibited cell loss in U138 gliomaspheres nih.govnih.gov. This effect was antagonized by this compound nih.govnih.gov.
In vivo studies using glioma-bearing mice demonstrated that this compound suppressed tumor growth and prolonged median survival times in both wild-type and CXCR3-deficient mice nih.govsemanticscholar.orgresearchgate.net.
| Mouse Model | Treatment | Median Survival Time (Days) | p-value |
| WT Glioma-bearing | Vehicle | 20 | 0.0212 |
| WT Glioma-bearing | This compound | 24 | |
| CXCR3-deficient Glioma-bearing | Vehicle | 17 | 0.0028 |
| CXCR3-deficient Glioma-bearing | This compound | 23 |
This compound treatment did not significantly impact the infiltration of lymphocytes and microglia into the tumor in these models nih.govnih.govsemanticscholar.orgmdpi.com. This suggests that the observed anti-tumor effect is likely due to a direct effect on the glioma cells themselves rather than solely through modulating immune cell infiltration nih.govsemanticscholar.org.
CXCR3 Isoform Expression in Glioma Cell Lines and Gliomaspheres
Research into malignant glioma, the most common primary brain tumor in adults, has identified CXCR3 as a potential therapeutic target. researchgate.netnih.govnih.gov Studies using the GL261 murine model of malignant glioma have shown that intracranial GL261 tumors express CXCL9 and CXCL10 in vivo. researchgate.netnih.govnih.gov
Investigations into CXCR3 expression in glioma cell lines have revealed its presence in a small percentage of GL261 cells, similar to that observed in several grade IV human glioma cell lines, including A172, T98G, U87, U118, and U138. researchgate.netnih.gov When these human and murine glioma cell lines were cultured as gliomaspheres (GS), an increase in CXCR3 expression was observed. researchgate.netnih.gov Furthermore, CXCR3 expression was also detected in gliomaspheres derived from primary human glioblastoma multiforme (GBM). researchgate.netnih.gov
Regarding CXCR3 isoforms, CXCR3 isoform A was found to be expressed by all tested human and murine glioma cell lines when cultured as gliomaspheres. researchgate.netnih.gov CXCR3-B, another isoform, was specifically detected in T98G-, U118-, and U138-GS cells. researchgate.netnih.gov
Functional studies have indicated that CXCL9 or CXCL10 can induce in vitro glioma cell growth in GL261- and U87-GS cells and inhibit cell loss in U138-GS cells. researchgate.netnih.gov This effect was shown to be antagonized by this compound, suggesting a direct anti-glioma effect of CXCR3 antagonism. researchgate.netnih.gov Pharmacological antagonism of CXCR3 with this compound prolonged median survival times in both tumor-bearing wild-type and CXCR3-deficient mice in the GL261 glioma model, indicating an effect independent of host CXCR3 expression. researchgate.netnih.govresearchgate.net
Research in Infectious Disease Models
This compound has been investigated for its potential role in modulating immune responses in the context of infectious diseases, primarily through its action on CXCR3. nih.govfrontiersin.orgnih.gov
Inhibition of Macrophage Chemotaxis in Bacterial Infections
The CXCR3-CXCL11 signaling axis plays a role in the recruitment of leukocytes, including macrophages, to sites of infection. nih.govfrontiersin.orgnih.gov Research using a zebrafish embryo model of mycobacterial infection (Mycobacterium marinum) has explored the function of the CXCR3-CXCL11 axis in macrophage recruitment. nih.govfrontiersin.orgnih.govbiorxiv.org
In this model, disruption of the zebrafish ortholog of CXCR3 (cxcr3.2) attenuated macrophage chemotaxis to bacterial infections. nih.govnih.gov This attenuation of macrophage recruitment could be mimicked by treatment with this compound, which is described as a high-affinity antagonist of CXCR3. nih.govnih.gov Treatment with this compound reduced macrophage chemotaxis to infection in wild-type zebrafish embryos to levels similar to those observed in vehicle-treated cxcr3.2 mutant embryos. nih.gov No significant additive effect was observed with combined cxcr3.2 mutation and this compound treatment. nih.gov
These findings suggest that this compound can interfere with CXCR3-mediated macrophage migration during bacterial infection in this model. nih.govnih.gov
Pancreatic Islet Cell Apoptosis Research in Diabetes Contexts
The role of CXCL10 and its receptor, CXCR3, in the pathogenesis of type 1 diabetes mellitus (T1DM) has been a subject of research, particularly concerning their correlation with disease incidence and their potential involvement in pancreatic islet cell apoptosis. nih.govnih.gov
A study utilizing a T1DM rat model induced by streptozotocin (B1681764) (STZ) investigated the effect of this compound, a CXCR3 antagonist, on islet cell apoptosis. nih.govnih.gov The study reported that this compound treatment led to a dose-dependent decrease in the percentage of apoptotic cells in islet tissues. nih.gov
Data from this study showed that in the T1DM rat model, this compound treatment significantly lowered the mRNA and protein levels of both CXCL10 and CXCR3 in pancreatic tissues compared to the model group. nih.govnih.gov This reduction in CXCL10 and CXCR3 expression was associated with a significant decrease in apoptotic cell ratios. nih.govnih.gov
The findings suggest that this compound can inhibit the apoptosis of pancreatic islet cells in T1DM rats, potentially by suppressing the expression of CXCL10 and CXCR3 and subsequently blocking their specific binding and downstream pathways that may lead to cell apoptosis. nih.govnih.gov
The following table summarizes the observed effects of this compound on pancreatic islet cell apoptosis in a T1DM rat model based on the provided data:
| Treatment Group | Apoptotic Cell Percentage in Islet Tissues |
| Control | ~14.15% |
| Low-dosage this compound | ~10.35% |
| Moderate-dosage this compound | ~9.65% |
| High-dosage this compound | ~6.45% |
Note: Data extracted from search result nih.gov. The control group likely refers to the untreated T1DM model group based on the context provided in the source.
While these results indicate a protective effect of this compound on islet cells in this specific model, the inherent complexity of diabetes pathogenesis necessitates further research to fully elucidate the precise biological functions of this compound in this context. nih.gov
Molecular and Cellular Mechanisms Elucidated by Nbi 74330 Studies
Detailed Signaling Pathway Investigations
Studies utilizing NBI-74330 have provided significant insights into the initial steps of CXCR3 signal transduction, the receptor's influence on cellular biophysical properties, and its connection to downstream signaling cascades.
CXCR3 primarily signals through the Gα(i) class of heterotrimeric G-proteins. This compound has been shown to be a potent inhibitor of this initial step in the signaling cascade. In membranes from H9 cells, which endogenously express CXCR3, this compound dose-dependently inhibits the binding of [³⁵S]GTPγS induced by the ligand CXCL11, with a half-maximal inhibitory concentration (IC₅₀) of 5.5 nM. The binding of [³⁵S]GTPγS is a direct measure of G-protein activation, confirming that this compound effectively uncouples the receptor from its associated Gα(i) protein.
Further evidence of its mechanism comes from calcium mobilization assays. Ligand binding to CXCR3 typically leads to a Gα(i)-mediated release of intracellular calcium stores. This compound effectively inhibits calcium mobilization in response to both CXCL11 and CXCL10, with an IC₅₀ value of 7 nM for both ligands. This demonstrates its ability to block the functional consequences of Gα(i) protein activation. These findings underscore the role of this compound as a direct antagonist of the CXCR3-Gα(i) protein signaling axis.
| Assay Type | Ligand | Cell Type | IC₅₀ Value |
| [³⁵S]GTPγS Binding | CXCL11 | H9 cell membranes | 5.5 nM |
| Calcium Mobilization | CXCL11 | RBL cells | 7 nM |
| Calcium Mobilization | CXCL10 | RBL cells | 7 nM |
This table summarizes the inhibitory concentrations (IC₅₀) of this compound on key Gα(i)-mediated signaling events.
Label-free cellular impedance assays are used to measure integrated cellular responses to receptor stimulation in real-time. This compound has been a critical tool in these studies to isolate receptor-specific events. Research has shown that CXCR3-mediated changes in cellular impedance correlate with G-protein signaling. By using this compound, researchers can distinguish between CXCR3-specific impedance responses and any CXCR3-independent, off-target effects of ligands. The application of this selective antagonist, alongside the Gα(i) inhibitor pertussis toxin, allows for the deconvolution of the impedance signal, confirming that the primary response is indeed mediated through CXCR3 and its coupling to Gα(i) proteins.
The activation of Gα(i)-coupled receptors like CXCR3 typically initiates downstream signaling cascades that can include the phosphorylation of kinases such as ERK and Akt, which play roles in cell survival and proliferation. While the activation of CXCR3 by its ligands has been shown to stimulate the ERK1/2 pathway, specific studies detailing the direct impact of this compound on the phosphorylation status of ERK (pERK), Akt (pAKT), or the NF-κB subunit p65 are not extensively detailed in available research. General principles of CXCR3 antagonism suggest that by blocking the initial G-protein activation, this compound would consequently inhibit these downstream pathways. However, direct experimental evidence demonstrating this specific effect of this compound is required for confirmation.
Cellular Migration and Chemotaxis Research
A primary function of the CXCR3 signaling axis is to direct the migration of immune cells. This compound has proven to be a powerful tool for investigating and inhibiting this process.
This compound effectively blocks the directed migration, or chemotaxis, of cells toward a gradient of CXCR3 ligands. In human T cells, this compound inhibits CXCL11-induced chemotaxis with an IC₅₀ of 3.9 nM. This potent inhibition demonstrates its efficacy in disrupting a key physiological function of CXCR3. Importantly, the antagonist shows high selectivity, as it has no significant effect on chemotaxis induced by receptors such as CXCR4 or CCR7. This specificity ensures that its effects can be confidently attributed to the blockade of the CXCR3 pathway.
The inhibitory effects of this compound on chemotaxis observed in vitro translate to significant impacts on immune cell recruitment in vivo. In a murine model of thioglycolate-induced peritonitis, treatment with this compound resulted in a significant 56% reduction in total leukocyte recruitment to the peritoneal cavity. Further analysis revealed that this reduction was primarily due to the decreased migration of CD4⁺ T cells and macrophages. In a separate model of mycobacterial infection, the pharmacological blockade of CXCR3 with this compound attenuated macrophage recruitment to the site of infection. These findings confirm the critical role of CXCR3 in guiding lymphocytes and macrophages to sites of inflammation and infection and establish this compound as a compound capable of modulating these crucial immune responses.
| In Vivo Model | Cell Types Affected | Outcome | Percent Reduction |
| Thioglycolate-Induced Peritonitis | CD4⁺ T cells, Macrophages | Reduced recruitment to peritoneum | 56% |
| Mycobacterial Infection | Macrophages | Attenuated recruitment to infection site | Not Quantified |
This table outlines the demonstrated effects of this compound on the in vivo recruitment of key immune cell populations.
Table of Mentioned Compounds
Receptor Dynamics and Internalization Studies
This compound has been utilized as a chemical probe to investigate the complex dynamics of CXCR3, including its response to ligand binding and its interactions with other cell surface receptors.
The binding of chemokine ligands—such as CXCL9, CXCL10, and CXCL11—to CXCR3 triggers the receptor's internalization from the cell surface, a key step in signal transduction and cellular response. ahajournals.orgnih.gov Studies have demonstrated that this compound effectively blocks this process. In experiments using activated murine DO11.10 T-cells, which express CXCR3, this compound was shown to inhibit the receptor internalization induced by all three of its primary ligands. nih.govresearchgate.net
The antagonism of CXCL11-induced CXCR3 internalization by this compound has been characterized in detail. Using flow cytometry to measure surface CXCR3 expression, researchers observed a concentration-dependent inhibition of internalization by this compound. nih.gov These studies provide clear evidence of this compound's ability to interfere with the initial steps of CXCR3 activation and signaling by preventing the ligand-induced removal of the receptor from the cell membrane. nih.govresearchgate.net
| Mechanism | Effect of this compound | Ligands | Cell Model | Assay |
|---|---|---|---|---|
| CXCR3 Internalization | Blockade/Inhibition | CXCL9, CXCL10, CXCL11 | Murine DO11.10 T-cells | Flow Cytometry |
Chemokine receptors, like other G protein-coupled receptors (GPCRs), can form dimers or higher-order oligomers, both with themselves (homodimers) and with other receptors (heterodimers). embopress.orgmdpi.com This heterodimerization can alter ligand binding, signaling, and trafficking, adding a layer of complexity to the chemokine system. embopress.org For instance, heterodimerization between CCR2 and CCR5 has been shown to have functional consequences, leading to enhanced signaling in response to their respective ligands. embopress.org Similarly, evidence suggests that CXCR3 can form heterodimers with CXCR4, resulting in negative binding cooperativity where the binding of a ligand to one receptor inhibits ligand binding to the other. nih.govresearchgate.net
While the potential for heterodimerization between CXCR3 and C-C chemokine receptor 5 (CCR5) is of interest due to their frequent co-expression on T-cells, direct studies investigating the effect of this compound on CXCR3-CCR5 heterodimers are not extensively documented in the available scientific literature. The principle of allosteric modulation by small molecule antagonists within receptor dimers is established; for example, 'selective' antagonists for one receptor have been shown to inhibit the function of its partner receptor in CCR2-CCR5-CXCR4 heteromers. nih.gov This suggests that a CXCR3 antagonist like this compound could potentially influence the conformation and function of a CXCR3-CCR5 heterodimer. However, without direct experimental evidence, the specific impact of this compound on this particular receptor pair remains a subject for future investigation.
Transcriptional and Translational Regulation
Beyond its direct effects on receptor trafficking, this compound influences downstream signaling pathways that regulate the expression of various genes involved in inflammation.
Studies in preclinical models have shown that blockade of CXCR3 with this compound can lead to the downregulation of several pro-inflammatory chemokines. In a rat model of neuropathic pain, administration of this compound significantly reduced the spinal expression of CXCL4, CXCL9, and CXCL10. In the same context, this compound was also found to reduce the mRNA levels of CCL3 and CCL6. This suggests that CXCR3 signaling contributes to a positive feedback loop that amplifies the inflammatory response by inducing the expression of its own ligands and other chemokines, a process that is interrupted by this compound.
| Chemokine | Effect of this compound | Experimental Context |
|---|---|---|
| CXCL4 (Platelet Factor 4) | Downregulation | Neuropathic Pain Model (Spinal Cord) |
| CXCL9 (Monokine induced by gamma interferon) | Downregulation | Neuropathic Pain Model (Spinal Cord) |
| CXCL10 (Interferon gamma-induced protein 10) | Downregulation | Neuropathic Pain Model (Spinal Cord) |
| CCL3 (Macrophage Inflammatory Protein-1 alpha) | Downregulation | Neuropathic Pain Model (Spinal Cord) |
| CCL6 (C-C motif chemokine 6) | Downregulation | Neuropathic Pain Model (Spinal Cord) |
While the CXCR3 pathway is intricately linked with inflammatory processes that involve a host of cytokines, specific studies detailing the direct effect of this compound on the expression or secretion of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), or interleukin-18 (IL-18) are not prominent in the reviewed literature. Although this compound has been shown to mitigate inflammation in various models, such as collagen-induced arthritis, the specific modulation of IL-1β, IL-6, and IL-18 levels by this compound requires further dedicated investigation. nih.gov
In contrast to its effects on pro-inflammatory mediators, this compound has been shown to promote an anti-inflammatory and regulatory environment in certain pathological conditions. In a mouse model of atherosclerosis, treatment with this compound led to a significant increase in the expression of Transforming Growth Factor-beta (TGF-β) within atherosclerotic plaques. ahajournals.orgahajournals.orgnih.gov This was accompanied by an increase in markers for regulatory T cells (Tregs), such as Foxp3 and CTLA-4. ahajournals.org Tregs are a key source of the anti-inflammatory cytokines Interleukin-10 (IL-10) and TGF-β. ahajournals.orgahajournals.org
Furthermore, research in neuropathic pain models has indicated that CXCR3 antagonism can influence the spinal mRNA levels of Interleukin-1 receptor antagonist (IL-1RA) and IL-10. This evidence suggests that by blocking pro-inflammatory CXCR3 signaling, this compound may help to shift the local cytokine balance towards a more regulatory and less inflammatory state.
| Factor | Effect of this compound | Experimental Context |
|---|---|---|
| TGF-β (Transforming Growth Factor-beta) | Increased Expression | Atherosclerosis Model (Plaque) |
| IL-10 (Interleukin-10) | Upregulation (Inferred from increased Treg markers) | Atherosclerosis Model |
| IL-1RA (Interleukin-1 Receptor Antagonist) | Increased mRNA levels | Neuropathic Pain Model (Spinal Cord) |
Methodological Approaches in Nbi 74330 Research
In Vitro Experimental Systems
In vitro studies are fundamental to understanding the cellular and molecular mechanisms by which NBI-74330 exerts its effects. These studies often employ cell lines, including those transfected to express specific receptors and those endogenously expressing CXCR3, as well as primary cells.
Cell-Based Assays
Cell-based assays are widely used to evaluate the functional activity of this compound, including its ability to bind to CXCR3, inhibit signaling cascades, and block cellular processes like migration.
Radioligand binding assays are employed to determine the binding affinity and potency of this compound for the CXCR3 receptor. These assays typically involve incubating cell membranes or whole cells expressing CXCR3 with a radiolabeled CXCR3 ligand, such as [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11, in the presence or absence of varying concentrations of this compound. The amount of bound radioligand is then measured to determine the inhibition constant (Kᵢ) of this compound.
Studies have shown that this compound potently inhibits the specific binding of [¹²⁵I]CXCL11 to membranes prepared from transfected CHO cells expressing CXCR3 (CXCR3-CHO), with a reported Kᵢ value of 3.6 nM. medchemexpress.comarctomsci.comcaymanchem.comresearchgate.net It also exhibits potent inhibition of [¹²⁵I]CXCL10 and [¹²⁵I]CXCL11 specific binding with Kᵢ values of 1.5 nM and 3.2 nM, respectively. medchemexpress.comarctomsci.com this compound has been shown to be significantly more potent than other CXCR3 ligands like CXCL9 and CXCL10 in inhibiting [¹²⁵I]CXCL11 binding. medchemexpress.comarctomsci.com
Radioligand binding assays have also been used to investigate the binding mode of this compound. Studies using a radiolabeled analog of this compound, RAMX3, suggest that this compound predominantly binds to transmembrane segment 1 (TMS1) of CXCR3. researchgate.net
Here is a summary of binding data from radioligand binding assays:
| Ligand | Cell Type/Preparation | Assay Type | Reported Value | Reference |
| [¹²⁵I]CXCL11 | CXCR3-CHO Membranes | Kᵢ (Inhibition) | 3.6 nM | medchemexpress.comarctomsci.comcaymanchem.comresearchgate.net |
| [¹²⁵I]CXCL10 | CXCR3-CHO Membranes | Kᵢ (Inhibition) | 1.5 nM | medchemexpress.comarctomsci.com |
| [¹²⁵I]CXCL11 | CXCR3-CHO Membranes | Kᵢ (Inhibition) | 3.2 nM | medchemexpress.comarctomsci.com |
| [¹²⁵I]CXCL10 | CXCR3 (RBL cells) | pKᵢ (Inhibition) | 8.13 | rndsystems.comtocris.combio-techne.com |
Calcium mobilization assays are functional assays that measure the ability of this compound to inhibit the increase in intracellular calcium levels triggered by CXCR3 agonist binding. Upon activation by its ligands (such as CXCL10 and CXCL11), CXCR3 signals through G proteins, leading to the activation of phospholipase C and the subsequent release of calcium from intracellular stores. These assays typically use cells loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity changes upon calcium release, which can be measured using a fluorescent imaging plate reader (FLIPR). researchgate.net
This compound has been shown to inhibit calcium mobilization induced by CXCL11 and CXCL10 in cells expressing human CXCR3, such as RBL cells and transfected CHO cells. medchemexpress.comarctomsci.comcaymanchem.comrndsystems.comtocris.combio-techne.combioscience.co.uk The reported IC₅₀ value for this compound in inhibiting calcium mobilization in response to both CXCL11 and CXCL10 (used at their EC₈₀ concentrations) is 7 nM. medchemexpress.comarctomsci.com These findings indicate that this compound effectively blocks CXCR3-mediated calcium signaling. medchemexpress.comarctomsci.com
Data from calcium mobilization assays:
| Agonist | Cell Type | IC₅₀ (Inhibition) | Agonist Concentration | Reference |
| CXCL11 | RBL cells (CXCR3) | 7 nM | EC₈₀ (1 nM) | medchemexpress.comarctomsci.comcaymanchem.com |
| CXCL10 | RBL cells (CXCR3) | 7 nM | EC₈₀ (30 nM) | medchemexpress.comarctomsci.comcaymanchem.com |
| CXCL11 | CXCR3-expressing cells | Below 10 nM | Not specified | ahajournals.orgahajournals.org |
| CXCL10 | CXCR3-expressing cells | Below 10 nM | Not specified | ahajournals.orgahajournals.org |
This compound has been shown to inhibit CXCL11-induced chemotaxis in H9 cells with an IC₅₀ of 3.9 nM. medchemexpress.comarctomsci.comresearchgate.net A similar potency (IC₅₀ of 6.6 nM) was observed for the inhibition of CXCL11-induced chemotaxis in PHA/IL-2 differentiated T cells. caymanchem.comresearchgate.net this compound also produced complete antagonism of chemotaxis induced by CXCL11 and another CXCR3 agonist, VUF10661, in L1.2 cells expressing human CXCR3. nih.gov Importantly, this compound exhibits no significant effect on chemotaxis induced by ligands for other chemokine receptors like CXCR4 or CCR7, demonstrating its selectivity for CXCR3-mediated migration. rndsystems.comtocris.combio-techne.comresearchgate.net
Chemotaxis inhibition data for this compound:
| Agonist | Cell Type | IC₅₀ (Inhibition) | Reference |
| CXCL11 | H9 T lymphoma cells | 3.9 nM | medchemexpress.comarctomsci.comresearchgate.net |
| CXCL11 | PHA/IL-2 differentiated T cells | 6.6 nM | caymanchem.comresearchgate.net |
| CXCL11 | Activated T cells | Inhibited | pnas.org |
| CXCL11 | CD3/CD28 activated T cells | 17.8 nM | sartorius.com |
| CXCL11 | L1.2 cells (human CXCR3) | Complete antagonism | nih.gov |
| VUF10661 | L1.2 cells (human CXCR3) | Complete antagonism | nih.gov |
| SDF-1α | CD3/CD28 activated T cells | Weak inhibition | sartorius.com |
| (CXCR4 ligand) | |||
| CCL19 | H9 cells (CCR7 ligand) | No significant effect | researchgate.net |
GTPγS binding assays are used to measure the activation of G proteins downstream of receptor activation. For CXCR3, agonist binding leads to the exchange of GDP for GTP on the α subunit of the coupled G protein (primarily Gi). This can be measured by using a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. The binding of [³⁵S]GTPγS to cell membranes expressing CXCR3 is indicative of receptor-mediated G protein activation.
This compound has been shown to dose-dependently inhibit CXCL11-induced [³⁵S]GTPγS binding in membranes of cells endogenously expressing CXCR3, such as H9 cells, with an IC₅₀ value of 5.5 nM. medchemexpress.comarctomsci.com It also abolished agonist-induced [³⁵S]GTPγS binding by both CXCL11 and VUF10661 in membranes prepared from HEK293 cells stably expressing human CXCR3, confirming that the agonist-induced signals are mediated through CXCR3 and are inhibited by this compound. nih.govcore.ac.uk The inhibition profile of this compound in [³⁵S]GTPγS binding assays is consistent with that of a non-competitive insurmountable antagonist. researchgate.net
Data from GTPγS binding assays:
| Agonist | Cell Type/Preparation | IC₅₀ (Inhibition) | Reference |
| CXCL11 | H9 cell membranes (CXCR3) | 5.5 nM | medchemexpress.comarctomsci.com |
| CXCL11 | HEK293 cell membranes (CXCR3) | Abolished by 1 µM | nih.govcore.ac.uk |
| VUF10661 | HEK293 cell membranes (CXCR3) | Abolished by 1 µM | nih.govcore.ac.uk |
Receptor internalization assays measure the process by which receptors are moved from the cell surface into the cytoplasm, often as a mechanism of desensitization or regulation. For CXCR3, agonist binding can induce receptor internalization. This compound, as an antagonist, can be evaluated for its ability to block or modulate this process. These assays often utilize flow cytometry to detect changes in the level of CXCR3 expression on the cell surface. nih.gov
A murine agonist-induced CXCR3 receptor internalization assay using activated murine DO11.10 cells has been developed and utilized in this compound research. nih.gov This assay demonstrated that surface CXCR3 expression was specifically decreased in response to CXCL9, CXCL10, and CXCL11. nih.gov this compound was shown to block CXCR3 internalization in murine DO11.10 cells stimulated with CXCR3 ligands. researchgate.netresearchgate.net Measurement of CXCR3 internalization has also been used for pharmacokinetic/pharmacodynamic analyses of this compound. nih.gov Cell-based assays utilizing β-arrestin recruitment and subsequent internalization have also been employed to study CXCR3 function and the effect of antagonists like this compound. eurofinsdiscovery.com
Advanced Cellular Analysis Techniques
Advanced cellular analysis techniques have been employed to gain deeper insights into the cellular effects of this compound.
Label-free impedance measurements are a technique used to monitor cellular responses in real-time. While the search results mention label-free impedance responses in the context of CXCR3 agonists correlating with Gi-protein pathway activation, a direct application of this specific technique to study this compound's effects is noted in the literature. nih.govresearchgate.net One publication references "Label-free impedance responses of endogenous and synthetic chemokine receptor CXCR3 agonists correlate with G i-protein pathway activation," citing a study that includes this compound. nih.govresearchgate.net This suggests that label-free impedance measurements have been used to assess how this compound, as a CXCR3 antagonist, influences the impedance changes associated with receptor activation and downstream signaling.
Flow cytometry is a powerful tool for analyzing cell populations and intracellular signaling. In research involving this compound, flow cytometry has been utilized for cell phenotyping and assessing signaling events. For instance, in studies examining leukocyte migration during thioglycollate-induced peritonitis in mice, flow cytometry was used to phenotype the isolated peritoneal cells and quantify the reduction in specific cell populations, such as CD4+ T cells and macrophages, following this compound treatment. ahajournals.org Flow cytometric analysis has also been employed to characterize the cell composition of lymph nodes draining from the aortic arch in murine atherosclerosis models treated with this compound, showing changes in regulatory and activated T cell populations. ahajournals.org Furthermore, flow cytometry has been used to determine cell-surface chemokine receptor expression on T cells, demonstrating changes in CXCR3 expression upon activation and the potential for this compound to influence migration towards chemokines like CXCL11. nih.gov The technique has also been applied to assess microglial and astroglial cell activation in neuropathic pain models treated with this compound. medchemexpress.com
In Vivo Model Systems
In vivo models are crucial for evaluating the effects of this compound in a complex biological environment and its potential in disease contexts.
Murine Models of Atherosclerosis (e.g., LDL Receptor-Deficient Mice)
Murine models, particularly LDL receptor-deficient (LDLr-/-) mice, have been extensively used to study the impact of this compound on atherosclerosis. Atherosclerosis is characterized by inflammation and the migration of leukocytes into the vessel wall, processes in which CXCR3 and its ligands are implicated. ahajournals.orgnih.govuniversiteitleiden.nl Studies in diet-induced atherosclerosis models using LDLr-/- mice have shown that treatment with this compound significantly attenuates atherosclerotic lesion formation in both the aortic valve leaflet area and the entire aorta. ahajournals.orgahajournals.orgnih.govuniversiteitleiden.nlahajournals.org
Research findings indicate that this compound treatment led to a significant decrease in atherosclerotic lesion size. For example, one study reported a 53% reduction in lesion formation in this compound treated mice compared to control-treated mice. ahajournals.org The observed reduction in lesion size was more pronounced in the aorta compared to the aortic valve leaflet area. ahajournals.org
Furthermore, studies in these murine models have investigated the effects of this compound on leukocyte migration and the inflammatory response. This compound treatment resulted in a significant reduction in the migration of CD4+ T cells and macrophages to inflammatory sites, such as the peritoneal cavity in a peritonitis model. ahajournals.orgnih.govuniversiteitleiden.nlahajournals.org This reduction in cell migration was shown to be CXCR3-dependent. ahajournals.orgnih.govahajournals.org Analysis of lymph nodes draining from the aortic arch in this compound treated mice revealed that they were significantly smaller and showed a beneficial modulation of the inflammatory response, including an enrichment in regulatory T cells and fewer activated T cells. ahajournals.orgahajournals.orgnih.gov Markers for regulatory T cells within the atherosclerotic lesions were also enhanced after this compound treatment. nih.gov
| Treatment Group | Reduction in Total Aortic Lesion Area (%) | Reduction in Aortic Valve Lesion Area (%) |
| This compound | Significant Reduction | Significant Reduction |
| Control | - | - |
Note: This table represents the qualitative findings of significant reduction ahajournals.orgahajournals.orgnih.govuniversiteitleiden.nlahajournals.org. Specific percentage reductions can vary between studies and are detailed in the text where available ahajournals.org.
| Cell Type | Reduction in Peritoneal Migration with this compound Treatment (%) |
| Total Leukocytes | 56% ahajournals.orgahajournals.org |
| CD4+ T cells | Significant Reduction ahajournals.orgnih.govahajournals.org |
| Macrophages | Significant Reduction ahajournals.orgnih.govahajournals.org |
Rodent Models of Neuropathic Pain (e.g., Chronic Constriction Injury)
Rodent models, particularly those involving chronic constriction injury (CCI) of the sciatic nerve, have been instrumental in evaluating the effects of this compound on neuropathic pain. Studies have utilized both rats and mice subjected to CCI to induce mechanical and thermal hypersensitivity, key indicators of neuropathic pain nih.govresearchgate.netmdpi.com.
Researchers have administered this compound intrathecally (into the spinal fluid) to assess its direct impact on spinal cord and dorsal root ganglia (DRG), regions critical for pain processing nih.govmdpi.com. Behavioral tests, such as the von Frey and cold plate tests, are employed to measure changes in mechanical and thermal sensitivity following this compound administration researchgate.net.
Detailed research findings from these models indicate that intrathecal administration of this compound attenuates mechanical and thermal hypersensitivity in CCI rats nih.govmdpi.com. One study noted that while both CXCR2 and CXCR3 antagonists showed analgesic activity towards thermal hypersensitivity, this compound was more effective at reducing mechanical hypersensitivity after repeated administration nih.gov. Repeated intrathecal administration of this compound also decreased mRNA and/or protein levels of pronociceptive interleukins (IL-1β, IL-6, IL-18) in the spinal cord and DRG nih.govmdpi.com. Furthermore, this compound influenced the spinal mRNA levels of antinociceptive factors (IL-1RA, IL-10) nih.gov. In a mouse CCI model, this compound administration diminished spinal IBA1 and downregulated CXCL4, CXCL9, and CXCL10. It also increased spinal GFAP, correlating with the upregulation of CXCR3 and CXCL11 researchgate.net.
Mouse Models of Inflammatory Arthritis (e.g., Collagen-Induced Arthritis)
The collagen-induced arthritis (CIA) model in DBA/1J mice is a widely used method to study inflammatory arthritis, mimicking features of human rheumatoid arthritis nih.govnih.gov. This model involves inducing arthritis through immunization with type II collagen nih.govnih.gov.
In studies using the CIA model, this compound has been administered to evaluate its effects on joint inflammation. Assessments typically include evaluating arthritic scores and conducting histopathological examinations of joint tissues nih.gov.
Research findings demonstrate that this compound treatment mitigates joint inflammation in the CIA model in DBA/1J mice nih.govlarvol.comresearchgate.net. Compared to vehicle-treated mice, this compound-treated CIA mice showed significantly decreased severity of arthritic scores and reduced histological severity of inflammation nih.gov.
Murine Glioblastoma Models
Murine models of malignant glioma, such as the GL261 model, have been utilized to investigate the role of CXCR3 and the effects of its antagonist, this compound, in glioma progression researchgate.netnih.govnih.gov. These studies often involve implanting GL261 glioma cells intracranially into mice researchgate.netnih.gov.
Methodological approaches in these models include assessing tumor growth and evaluating animal survival rates researchgate.netnih.gov. Researchers also examine the expression of CXCR3 and its ligands within the tumors and analyze the infiltration of immune cells researchgate.netnih.gov.
Studies using the GL261 murine model have shown that pharmacological antagonism of CXCR3 with this compound prolonged the median survival times of glioma-bearing mice compared to vehicle-treated groups researchgate.netnih.govnih.gov. This effect was observed in both wild-type and CXCR3-deficient mice, suggesting a direct anti-glioma effect independent of host CXCR3 expression researchgate.netnih.govsemanticscholar.org. This compound treatment did not significantly impact the infiltration of lymphocytes and microglia in the tumors researchgate.netnih.gov.
Humanized Mouse Models of Inflammation
Humanized mouse models are employed to study human-specific immune responses in vivo. In the context of inflammation research involving this compound, these models can be used to assess the migration of human immune cells.
One study utilized a humanized mouse model with air pouches injected with synovial fluid from rheumatoid arthritis patients to evaluate human T-cell migration nih.gov. While the primary focus of this study was another compound, it included this compound as a reference CXCR3 antagonist.
In this humanized mouse model of arthritic inflammation, administration of this compound did not inhibit human cell recruitment to air pouches filled with CCL5 or synovial fluid from rheumatoid arthritis patients nih.gov.
Zebrafish and Other Non-Mammalian Models for Chemokine Function
Zebrafish embryos have emerged as a valuable non-mammalian model for studying chemokine function and immune cell migration due to their optical accessibility and conserved immune system components nih.govmdpi.com.
In research involving this compound, the zebrafish model has been used to explore the function of the CXCR3-CXCL11 axis in macrophage recruitment nih.gov. Methodologies include observing macrophage chemotaxis to bacterial infections in live embryos and assessing the impact of this compound treatment nih.gov. Another non-mammalian model, the grouper, has been used to study the role of CXCR3.2 in macrophage polarization using this compound as an antagonist tandfonline.com.
Studies in zebrafish demonstrated that treatment with this compound attenuated macrophage chemotaxis to infection, mimicking the effect of a mutation in the zebrafish CXCR3 ortholog (cxcr3.2) nih.gov. In the grouper model, this compound was used to investigate the role of CXCR3.2 in macrophage polarization following viral infection, assessing mRNA levels of inflammatory markers like IL-1β and TNFα tandfonline.com.
Biochemical and Molecular Biological Techniques
A range of biochemical and molecular biological techniques are routinely applied in this compound research to understand its mechanism of action and its impact on cellular processes.
Gene Expression Analysis (RT-qPCR)
Quantitative real-time polymerase chain reaction (RT-qPCR) is a fundamental technique used to measure gene expression levels nih.gov. In this compound research, RT-qPCR is employed to assess changes in the mRNA levels of various genes, particularly those related to chemokines, chemokine receptors, and inflammatory mediators.
This technique involves isolating RNA from target tissues or cells, converting mRNA to cDNA via reverse transcription, and then amplifying specific cDNA sequences using gene-specific primers and fluorescent probes or dyes, allowing for real-time quantification of mRNA levels nih.gov.
RT-qPCR has been widely used in studies involving this compound. In neuropathic pain models, it has been used to measure mRNA levels of pronociceptive interleukins (IL-1β, IL-6, IL-18) and chemokines (CCL2, CCL3, CCL4, CCL6, CCL7, CXCL4, CXCL9) in the spinal cord and DRG nih.govmdpi.com. In inflammatory arthritis models, RT-qPCR has been used to assess mRNA levels of inflammatory cytokines (IFN-γ, TNF-α, IL-17A, IL-22) and transcription factors (T-bet, RORγt, STAT3) in knee tissues nih.gov. RT-qPCR was also used to examine the expression of regulatory T cell-associated genes (Foxp3, CD25, CTLA-4) in atherosclerotic plaques in studies where this compound attenuated plaque formation ahajournals.org. In murine glioma models, RT-qPCR has been used to confirm the expression of CXCL10 in glioma cell lines researchgate.net. In the grouper model, RT-qPCR was used to assess the mRNA levels of IL-1β and TNFα in macrophages treated with this compound tandfonline.com.
Data from RT-qPCR studies highlight the ability of this compound to modulate the expression of genes involved in inflammatory and pain pathways. For example, in the rat CCI model, this compound significantly reduced the increased mRNA levels of CCL3 and CXCL9 in the spinal cord mdpi.com. In the mouse CIA model, this compound downregulated the mRNA levels of IFN-γ, TNF-α, T-bet, RANKL, STAT3, IL-17A, RORγt, and IL-22 in knee tissues nih.gov.
Table: Selected mRNA Expression Changes in Rodent Models Treated with this compound
| Model | Tissue/Cells | Gene Target | Observed Change (vs. Vehicle/Control) | Source |
| Rat Neuropathic Pain (CCI) | Spinal Cord | IL-1β | Decreased mRNA levels | nih.govmdpi.com |
| Rat Neuropathic Pain (CCI) | Spinal Cord | IL-6 | Decreased mRNA levels | nih.govmdpi.com |
| Rat Neuropathic Pain (CCI) | Spinal Cord | IL-18 | Decreased mRNA levels | nih.govmdpi.com |
| Rat Neuropathic Pain (CCI) | DRG | IL-1β | Decreased mRNA levels | nih.gov |
| Rat Neuropathic Pain (CCI) | DRG | IL-6 | Decreased mRNA levels | nih.gov |
| Rat Neuropathic Pain (CCI) | DRG | IL-18 | Decreased mRNA levels | nih.gov |
| Rat Neuropathic Pain (CCI) | Spinal Cord | IL-1RA | Increased mRNA levels | nih.gov |
| Rat Neuropathic Pain (CCI) | Spinal Cord | IL-10 | Increased mRNA levels | nih.gov |
| Rat Neuropathic Pain (CCI) | Spinal Cord | CCL3 | Reduced mRNA levels | mdpi.com |
| Rat Neuropathic Pain (CCI) | Spinal Cord | CXCL9 | Reduced mRNA levels | mdpi.com |
| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | IFN-γ | Downregulated mRNA levels | nih.gov |
| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | TNF-α | Downregulated mRNA levels | nih.gov |
| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | T-bet | Downregulated mRNA levels | nih.gov |
| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | RANKL | Downregulated mRNA levels | nih.gov |
| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | STAT3 | Downregulated mRNA levels | nih.gov |
| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | IL-17A | Downregulated mRNA levels | nih.gov |
| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | RORγt | Downregulated mRNA levels | nih.gov |
| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | IL-22 | Downregulated mRNA levels | nih.gov |
Table: Effect of this compound on Survival in Murine Glioblastoma Model
| Model | Treatment | Median Survival Time (Days) | P-value (vs. Vehicle) | Source |
| Murine Glioblastoma (GL261 in WT mice) | Vehicle | 20 | - | researchgate.net |
| Murine Glioblastoma (GL261 in WT mice) | This compound | 24 | 0.0212 | researchgate.net |
| Murine Glioblastoma (GL261 in CXCR3-/- mice) | Vehicle | Shorter than WT Vehicle | - | researchgate.netnih.gov |
| Murine Glioblastoma (GL261 in CXCR3-/- mice) | This compound | Increased vs. CXCR3-/- Vehicle | 0.0028 | researchgate.net |
Protein Expression and Localization Analysis (Western Blot, Immunohistochemistry)
Western blot and immunohistochemistry are key techniques used to analyze the expression levels and cellular localization of proteins relevant to this compound's mechanism of action, particularly CXCR3 and its associated signaling molecules and ligands.
Western blot analysis is utilized to quantify the total protein levels in cell or tissue lysates. Studies on this compound have employed Western blot to assess the expression of CXCR3 itself, as well as downstream signaling proteins like phosphorylated Akt, Src, KDR, PLCγ1, and ERK1/2, which are involved in chemokine signaling pathways nih.gov. For instance, Western blot analysis has shown that chronic constriction injury (CCI) in rats leads to an upregulation of microglial and astroglial markers, as well as CXCR3 ligands such as CXCL4, CXCL9, and CXCL10, in the spinal cord nih.gov. Treatment with this compound has been shown to significantly diminish microglial activation and downregulate the spinal expression of CXCL4, CXCL9, and CXCL10 in this model nih.gov. In homocysteine-induced endothelial dysfunction, Western blot analysis demonstrated increased expression of adhesion molecules VCAM-1 and ICAM-1, which was rescued by inhibiting CXCR3 with this compound cellmolbiol.org.
Immunohistochemistry (IHC) provides information about the spatial distribution and localization of proteins within tissues. IHC analysis in studies involving this compound has been used to visualize the expression of CXCR3 and its ligands in specific tissues, such as the aorta in models of hyperhomocysteinemia cellmolbiol.orgresearchgate.net. This technique can help determine which cell types express the target proteins and how their localization changes under different experimental conditions or in response to this compound treatment cellmolbiol.orgresearchgate.net. For example, IHC analysis in HHcy mice showed an upregulation of CXCL10 and CXCR3 expression in the aorta, which was reduced upon injection of this compound cellmolbiol.org.
Analysis of Signaling Pathway Activation
Investigating the activation of signaling pathways downstream of CXCR3 is crucial for understanding how this compound exerts its effects. Various methods are employed to assess these intracellular events.
One common approach is the measurement of calcium mobilization. CXCR3 is a G protein-coupled receptor that signals through Gαi proteins, which can lead to the inhibition of adenylyl cyclase and the activation of phospholipase C, resulting in increased intracellular calcium levels core.ac.uk. This compound has been shown to inhibit calcium mobilization in response to CXCR3 ligands like CXCL10 and CXCL11 in cells expressing human CXCR3 tocris.comarctomsci.commedchemexpress.com. This inhibition is a direct measure of this compound's ability to block CXCR3-mediated signal transduction tocris.comarctomsci.commedchemexpress.com.
Another method involves assessing the binding of guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) to cell membranes. This assay measures the activation of G proteins upon receptor stimulation. This compound has been shown to dose-dependently inhibit CXCL11-induced [³⁵S]GTPγS binding in membranes of cells endogenously expressing CXCR3, indicating its ability to block ligand-induced G protein activation arctomsci.commedchemexpress.com.
Analysis of phosphorylation states of key signaling proteins using Western blot, as mentioned in section 5.3.2, also falls under signaling pathway analysis. Changes in phosphorylation levels of proteins like Akt and ERK1/2 can indicate the activation or inhibition of specific downstream pathways influenced by CXCR3 activity and this compound treatment nih.gov.
Cellular chemotaxis assays are also used to assess the functional outcome of signaling pathway activation – directed cell migration in response to a chemokine gradient. This compound has been demonstrated to inhibit CXCL11-induced chemotaxis in CXCR3-expressing cells, highlighting its ability to block the migratory signals mediated by CXCR3 caymanchem.comarctomsci.commedchemexpress.comresearchgate.net.
Pharmacological Data Analysis Techniques
Pharmacological studies of this compound utilize specific analytical techniques to quantify its potency, efficacy, and mechanism of antagonism.
Schild Regression Analysis
Schild regression analysis is a fundamental technique used to characterize the nature and quantify the affinity of reversible competitive antagonists uam.eswikipedia.org. This method involves assessing the effect of increasing concentrations of the antagonist on the dose-response curve of an agonist uam.eswikipedia.org.
For a reversible competitive antagonist, Schild analysis predicts that the antagonist will cause a parallel rightward shift of the agonist dose-response curve without affecting the maximum response uam.eswikipedia.org. By plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration (a Schild plot), a straight line with a theoretical slope of 1 is expected for a simple competitive interaction uam.eswikipedia.org. The x-intercept of this plot provides the negative logarithm of the antagonist's equilibrium dissociation constant (pA₂ or pKB), which is a measure of its affinity for the receptor uam.eswikipedia.org.
Schild analysis has been performed to investigate the inhibitory mechanism of this compound at CXCR3 using functional assays such as [³⁵S]GTPγS exchange and calcium mobilization researchgate.netresearchgate.net. These analyses involve incubating cells or membranes with different concentrations of this compound in the presence of varying concentrations of a CXCR3 agonist like CXCL11 researchgate.netresearchgate.net. The resulting dose-response curves are then analyzed to determine the dose ratio and construct a Schild plot researchgate.netresearchgate.net. The linearity of the Schild plot and a slope close to unity support a model of reversible competitive antagonism, and the pA₂ or pKB value derived from the intercept provides a quantitative measure of this compound's affinity for CXCR3 in a functional context researchgate.netresearchgate.net.
Data from Schild analyses can be presented in tables showing the pA₂ or pKB values obtained from different assays, providing a comprehensive view of the antagonist's potency and mechanism across various functional responses.
Table 1: Representative Pharmacological Data for this compound
| Assay | Target | Ki (nM) | IC50 (nM) | pKi / pA₂ / pKB | Reference |
| [¹²⁵I]CXCL10 binding | CXCR3 | 1.5 | - | 8.13 (pKi) | arctomsci.comrndsystems.com |
| [¹²⁵I]CXCL11 binding | CXCR3 | 3.2-3.6 | - | - | arctomsci.commedchemexpress.com |
| CXCL11-induced Ca²⁺ mobilization | CXCR3 | - | 7 | - | arctomsci.commedchemexpress.com |
| CXCL10-induced Ca²⁺ mobilization | CXCR3 | - | 7 | - | arctomsci.commedchemexpress.com |
| CXCL11-induced [³⁵S]GTPγS binding | CXCR3 | - | 5.5 | - | arctomsci.commedchemexpress.com |
| CXCL11-induced chemotaxis | CXCR3 | - | 3.9 | - | arctomsci.commedchemexpress.com |
| CXCL11-induced Ca²⁺ mobilization (Schild) | CXCR3 | - | - | 7.84 (pA₂) | nih.gov |
Note: Ki values represent inhibition constants from binding assays, while IC50 values represent concentrations causing 50% inhibition in functional assays. pKi, pA₂, and pKB are logarithmic measures of affinity/potency.
Detailed research findings from these analyses demonstrate that this compound is a potent and selective antagonist of CXCR3, effectively blocking ligand binding and downstream signaling events such as calcium mobilization, G protein activation, and chemotaxis tocris.comcaymanchem.comarctomsci.commedchemexpress.comresearchgate.net. The consistent results across different assays and the characteristics observed in Schild regression analyses support its classification as a reversible competitive antagonist of CXCR3 researchgate.netresearchgate.netnih.gov.
Future Directions and Unexplored Research Avenues for Nbi 74330
Comprehensive Investigation of CXCR3 Isoform-Specific Modulation
The CXCR3 receptor exists as three functional isoforms: CXCR3-A, CXCR3-B, and CXCR3-alt, generated through alternative splicing and translation celprogen.comfrontiersin.orgmdpi.com. These isoforms exhibit distinct expression patterns and mediate divergent cellular functions upon binding to their ligands, primarily CXCL9, CXCL10, and CXCL11 celprogen.comfrontiersin.orgresearchgate.net. CXCR3-A is generally associated with cell migration, proliferation, and survival, while CXCR3-B is linked to anti-proliferative, angiostatic, and pro-apoptotic effects celprogen.comfrontiersin.org. The function of CXCR3-alt is less well-investigated frontiersin.org.
Current research indicates that NBI-74330 is a potent antagonist of CXCR3, inhibiting the binding of CXCL10 and CXCL11 and blocking downstream signaling events like calcium mobilization and chemotaxis tocris.commedchemexpress.com. However, a comprehensive understanding of this compound's specific affinity and functional impact on each individual CXCR3 isoform (CXCR3-A, CXCR3-B, and CXCR3-alt) is crucial for predicting and optimizing its therapeutic effects.
Future studies should aim to:
Determine the binding affinity (Ki) of this compound for each recombinant human CXCR3 isoform expressed in controlled cell systems.
Investigate the functional antagonism of this compound on signaling pathways mediated by each isoform (e.g., G protein coupling, β-arrestin recruitment, calcium signaling, and downstream gene expression) in response to various ligands (CXCL9, CXCL10, CXCL11, and CXCL4, which binds to CXCR3-B) celprogen.comfrontiersin.org.
Assess the impact of this compound on cellular responses (e.g., migration, proliferation, apoptosis, and cytokine production) specifically mediated by each CXCR3 isoform in relevant cell types (e.g., T cells, endothelial cells, tumor cells, and macrophages) celprogen.comfrontiersin.orgfrontiersin.orgbiologists.com.
Utilize advanced techniques such as CRISPR/Cas9 gene editing to create cell lines selectively expressing individual CXCR3 isoforms to isolate and study their specific responses to this compound.
Understanding the isoform-specific modulation by this compound will provide insights into its precise mechanisms of action in different disease contexts where CXCR3 isoforms have opposing roles, such as in cancer progression or inflammatory responses celprogen.commdpi.comfrontiersin.org. For instance, selectively targeting CXCR3-A might be beneficial in certain cancers to suppress tumor growth and metastasis, while preserving potential anti-tumor effects mediated by CXCR3-B frontiersin.orgnih.gov.
Elucidation of this compound's Impact on Additional Inflammatory and Immune Pathways
While this compound is characterized as a selective CXCR3 antagonist, the complex interplay within the immune system suggests that modulating CXCR3 could have ripple effects on other inflammatory and immune pathways. CXCR3 is predominantly expressed on activated T helper type 1 (Th1) cells and is involved in their recruitment to inflammatory sites ahajournals.orgnih.gov. However, CXCR3 is also expressed on other immune cells, including NK cells, B cells, dendritic cells, and macrophages, and even on some non-immune cells like endothelial cells and tumor cells celprogen.comfrontiersin.orgbiologists.com.
Future research should explore the broader impact of this compound, including:
Investigating its effects on the activation, differentiation, and function of various immune cell subsets beyond Th1 cells, such as regulatory T cells (Tregs), Th17 cells, and cytotoxic T lymphocytes (CTLs) nih.govresearchgate.net. Studies have shown that CXCR3 antagonism can influence Treg populations and T cell activation ahajournals.orgnih.gov.
Analyzing its influence on the production of a wider range of cytokines, chemokines, and inflammatory mediators by different cell types in various inflammatory settings. Research in neuropathic pain models suggests this compound can reduce levels of pronociceptive interleukins and chemokines like CCL3 and CXCL9 mdpi.comnih.gov.
Examining potential off-target effects or interactions with other chemokine receptors or signaling pathways at therapeutic concentrations. While this compound has shown selectivity over some other chemokine receptors, a comprehensive panel screening is warranted tocris.com.
Studying its impact on the complex cellular interactions within the tumor microenvironment and other diseased tissues, considering that CXCR3 and its ligands play diverse roles in these contexts frontiersin.orgnih.gov.
Understanding these broader effects is essential for a complete picture of this compound's immunomodulatory profile and potential therapeutic applications in complex inflammatory and immune-mediated diseases.
Development of Novel Research Tools and Methodologies for CXCR3 Antagonism Studies
The study of chemokine receptors and their antagonists can be advanced by the development of innovative research tools and methodologies. While conventional binding assays, calcium mobilization assays, and chemotaxis assays have been instrumental in characterizing this compound tocris.commedchemexpress.com, more sophisticated approaches can provide deeper insights into its mechanism of action and cellular effects.
Future directions in this area include:
Developing or utilizing advanced imaging techniques to visualize the real-time interaction of this compound with CXCR3 isoforms on the cell surface and track receptor internalization and trafficking upon antagonist binding frontiersin.org.
Employing structural biology techniques, such as cryo-electron microscopy or X-ray crystallography, to determine the high-resolution three-dimensional structure of CXCR3, particularly in complex with this compound and its ligands. This would provide invaluable insights into the binding pocket and molecular interactions mdpi.comtandfonline.com.
Creating novel biosensors or reporter systems to monitor downstream signaling events and cellular responses to CXCR3 antagonism with higher sensitivity and specificity.
Developing in vitro co-culture or organ-on-a-chip models that better recapitulate the complexity of diseased tissues to study the effects of this compound in a more physiologically relevant context.
Utilizing computational modeling and simulation approaches to predict this compound binding modes, assess potential off-target interactions, and guide the design of future CXCR3 modulators mdpi.comtandfonline.com.
These advanced tools and methodologies will facilitate a more detailed and dynamic understanding of this compound's interaction with CXCR3 and its downstream effects.
Comparative Studies with Other CXCR3 Antagonists and Related Chemokine Modulators
Several CXCR3 antagonists and modulators of related chemokine pathways have been developed and investigated for therapeutic purposes tocris.comresearchgate.netbiosynth.com. Comparative studies are essential to position this compound within the landscape of CXCR3-targeted therapies and understand its relative strengths and potential advantages.
Future research should involve:
Direct head-to-head comparisons of this compound with other selective CXCR3 antagonists in preclinical models of various diseases to evaluate their relative efficacy, potency, and mechanisms of action. This compound has shown higher affinity for CXCR3 compared to some other antagonists like AMG 487 in certain assays tocris.com.
Comparing the effects of this compound with antagonists or modulators of other chemokine receptors (e.g., CCR2, CCR5, CXCR2, CXCR4) that are also implicated in inflammatory and immune responses emjreviews.com. This could reveal potential synergistic or compensatory effects when targeting different nodes of the chemokine system nih.gov.
Investigating combination therapies involving this compound and other immunomodulatory agents or standard-of-care treatments in relevant disease models to explore potential additive or synergistic therapeutic benefits nih.gov.
Analyzing the pharmacokinetic and pharmacodynamic profiles of this compound in comparison to other compounds to understand differences in absorption, distribution, metabolism, excretion, and target engagement over time.
These comparative studies will help clarify the unique profile of this compound and inform decisions regarding its potential clinical development and optimal therapeutic applications.
Exploration of Long-Term Molecular and Cellular Adaptations to CXCR3 Antagonism
Future research should investigate:
Changes in CXCR3 isoform expression levels and ratios in various cell types upon prolonged exposure to this compound.
Alterations in the expression and function of other chemokine receptors and ligands that might compensate for or be influenced by chronic CXCR3 blockade.
Long-term effects of this compound on the differentiation, memory formation, and functional plasticity of immune cells. Studies with other CXCR3 antagonists have explored long-term effects on T cell activation and infiltration researchgate.netnih.gov.
Potential changes in downstream signaling pathways and gene expression profiles in response to chronic CXCR3 antagonism.
The development of resistance mechanisms or compensatory pathways that might emerge during prolonged this compound treatment in chronic disease settings.
Exploring these long-term adaptations will provide crucial information about the durability of this compound's effects and help design strategies to maintain therapeutic efficacy over time.
Q & A
Q. What are the key pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of NBI-74330 in murine models?
this compound exhibits route-dependent PK profiles: oral administration yields higher plasma exposure (Cₘₐₓ and AUC) compared to subcutaneous (s.c.) dosing. However, s.c. administration prolongs antagonist presence, maintaining significant plasma concentrations at 24 hours post-dose. Its PD effects are influenced by active metabolites, notably metabolite-1 (an N-oxide derivative), which contributes to CXCR3 antagonism. Plasma protein binding (97.3%) reduces free drug availability, necessitating dose adjustments for in vivo efficacy. Methodologically, PK/PD relationships are assessed via receptor internalization assays using CXCL11-induced CXCR3 surface expression changes in murine cells .
Q. What in vitro assays are used to evaluate this compound’s antagonistic activity?
Key assays include:
- GTPγS binding assays : Measures G-protein activation inhibition by this compound via CXCL11-induced signaling.
- Receptor internalization assays : Quantifies surface CXCR3 expression loss post-CXCL11 stimulation, with this compound causing concentration-dependent rightward shifts in agonist E/[A] curves.
- Schild analysis : Estimates antagonist affinity (pA₂ values), though murine studies show deviations from competitive antagonism at high concentrations (e.g., 1 µM reduces maximal response). These assays require plasma-free buffers to avoid affinity underestimation due to protein binding .
Q. What are the primary metabolic pathways of this compound, and how do they influence its activity?
this compound undergoes oxidation (forming metabolite-1, -3), O-demethylation (metabolite-4), and N-dealkylation (metabolite-10). Metabolite-1 retains CXCR3 antagonism, contributing to prolonged PD effects. LC-MS/MS metabolic profiling identifies ten metabolites, with structural confirmation for metabolites-3, -4, and -10. Researchers must account for interconversion between parent drug and metabolites in PK/PD modeling, as parallel exposure profiles suggest rapid equilibration .
Q. How does plasma presence affect this compound’s receptor binding in vitro?
Plasma proteins reduce this compound’s apparent affinity by ~30-fold (pKᴮ 6.36 vs. 8.35 in buffer) due to 97.3% protein binding. This necessitates assay optimization using plasma-free buffers or correcting for free drug fractions. In vivo, only 2–3% unbound drug is available for receptor interaction, impacting dosing regimen design .
Q. What is the role of CXCR3 internalization assays in this compound research?
These assays differentiate dosing regimens by quantifying CXCL11-induced receptor surface loss. For example, s.c. administration sustains >80% CXCR3 occupancy at 24 hours, unlike oral dosing. The assay’s compatibility with plasma enables ex vivo PD analysis using murine blood samples, linking PK parameters (e.g., Cₘₐₓ, AUC) to receptor occupancy .
Advanced Research Questions
Q. How can researchers reconcile this compound’s insurmountable antagonism in murine models with human CXCR3 data?
In human studies, this compound shows insurmountable antagonism (reduced E/[A] max without rightward shifts), whereas murine assays reveal mixed profiles (rightward shifts at lower concentrations, max reduction at 1 µM). This discrepancy may arise from species-specific receptor reserve or assay conditions (e.g., GTPγS vs. internalization assays). To address this, conduct receptor protection or washout studies to distinguish pseudo-irreversible binding from allosteric modulation .
Q. What methodological strategies resolve contradictions in Schild analysis for this compound?
Murine Schild plots for this compound deviate from unity (slope ≠ 1), suggesting non-competitive mechanisms. Researchers should:
Q. How does metabolite interconversion impact this compound’s PK/PD modeling?
Metabolite-1 and parent drug exhibit parallel PK profiles, suggesting rapid equilibrium. This linear PK/PD relationship (no hysteresis) implies additive/synergistic effects. Use LC-MS/MS to quantify both entities in plasma and correlate with receptor occupancy. In chronic models, prioritize s.c. dosing for sustained metabolite exposure, enhancing CXCR3 blockade .
Q. What experimental designs address plasma protein binding challenges in this compound studies?
Q. How does cross-species variability in CXCR3 pharmacology influence this compound’s translational potential?
Murine CXCR3 exhibits distinct agonist potency (CXCL11 > CXCL10/CXCL9) and antagonist sensitivity compared to human receptors. Preclinical studies must:
- Validate findings in humanized CXCR3 models.
- Compare antagonist affinities across species using standardized assays (e.g., GTPγS).
- Assess metabolite activity in human hepatocyte systems to predict clinical outcomes .
Key Methodological Recommendations
- For PK/PD integration : Use receptor internalization assays with time-matched plasma sampling to link exposure to target engagement .
- For metabolic studies : Employ LC-MS/MS with parallel bioaffinity profiling to identify active metabolites .
- For in vivo models : Prioritize s.c. dosing in chronic inflammation studies (e.g., atherosclerosis, neuropathic pain) to maximize sustained receptor occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
